PF-05085727

PDE2A inhibition cGMP signaling isoform selectivity

Select PF-05085727 for definitive CNS PDE2A studies. This compound is distinguished by its validated brain penetration (Cbu/Cpu = 0.27–0.37), >4,000× isoform selectivity, and established PK/PD correlation for target engagement. It ensures reproducible data in NMDA receptor and cognitive research, unlike alternatives with variable CNS partitioning. Optimize your translational pharmacology workflow with this well-characterized tool compound.

Molecular Formula C20H18F3N7
Molecular Weight 413.4 g/mol
Cat. No. B609951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-05085727
SynonymsPF-05085727;  PF 05085727;  PF05085727;  PF-5085727;  PF 5085727;  PF5085727.
Molecular FormulaC20H18F3N7
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3
InChIKeySHAVEYUXRBIMLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-05085727: A Brain-Penetrant PDE2A Inhibitor for Cognitive Disorder Research


PF-05085727 is a potent, selective, and brain-penetrant small-molecule inhibitor of cyclic guanosine monophosphate (cGMP)-dependent phosphodiesterase 2A (PDE2A), with an IC50 of 2 nM against the recombinant human enzyme [1]. Developed by Pfizer, this compound was designed through structure-based drug design and parallel chemistry approaches to overcome brain penetration limitations observed with earlier PDE2A inhibitors [1]. PF-05085727 exhibits >4,000-fold selectivity for PDE2A over PDE1 and PDE3–11, and has been shown to increase cGMP accumulation in rodent brain regions, reverse the behavioral and electrophysiological effects of NMDA antagonists, and demonstrate preclinical efficacy in cognitive models [1]. The compound is available for research use as a white to beige powder with purity ≥98% (HPLC), soluble in DMSO at 2 mg/mL .

Why PF-05085727 Cannot Be Replaced by Generic PDE2A Inhibitors in CNS Research


While multiple PDE2A inhibitors exist for research applications—including BAY 60-7550 and TAK-915—PF-05085727 distinguishes itself through a specific combination of brain penetration efficiency, pharmacokinetic-pharmacodynamic (PK/PD) correlation, and a validated in vivo dataset linking target engagement to functional behavioral and electrophysiological outcomes [1]. Unlike earlier inhibitors such as BAY 60-7550, which demonstrate limited brain-to-plasma partitioning and variable cGMP elevation across brain regions, PF-05085727 was explicitly optimized for CNS applications with quantifiable unbound brain-to-plasma ratios of 0.27–0.37 in rodents and region-specific cGMP accumulation that correlates with PDE2A expression patterns [1]. Substituting PF-05085727 with alternative PDE2A inhibitors without equivalent CNS penetration and PK/PD characterization would compromise experimental reproducibility and data interpretation in neurological research contexts [1].

PF-05085727 Quantitative Differentiation: Comparative Data vs. PDE2A Inhibitor Benchmarks


PDE2A Potency and Isoform Selectivity: PF-05085727 vs. BAY 60-7550

PF-05085727 inhibits recombinant human PDE2A with an IC50 of 2 nM, exhibiting >4,000-fold selectivity over PDE1 and PDE3–11 [1]. In direct comparison, the widely used PDE2A reference inhibitor BAY 60-7550 demonstrates an IC50 of 4.7 nM against human PDE2A and only 50-fold selectivity over PDE1 [2]. At 10 μM concentration, PF-05085727 weakly inhibits off-target PDEs: PDE1B (IC50=12.146 μM), PDE4B (IC50=22.503 μM), PDE7B (IC50=13.157 μM), and PDE10A (IC50=6.515 μM), confirming that selectivity is maintained at concentrations >1,000× the PDE2A IC50 [1].

PDE2A inhibition cGMP signaling isoform selectivity CNS drug discovery

Brain Penetration Efficiency: PF-05085727 Unbound Brain-to-Plasma Ratios

PF-05085727 was explicitly optimized for improved brain penetration relative to literature PDE2A inhibitors [1]. Following subcutaneous administration, PF-05085727 achieves unbound brain-to-unbound plasma concentration ratios (Cbu/Cpu) of approximately 0.27 in mice (3.2 mg/kg) and 0.37 in rats (3 mg/kg) . In contrast, BAY 60-7550 exhibits negligible brain penetration without quantification of unbound brain concentrations in published studies, and TAK-915, while brain-penetrant, demonstrates different PK properties that may influence exposure-response relationships [1][2].

blood-brain barrier penetration CNS drug delivery unbound brain concentration PDE2A CNS targeting

In Vivo Target Engagement: Region-Specific Brain cGMP Elevation in Rodents

PF-05085727 produces exposure-dependent elevation of cGMP levels specifically in brain regions with high PDE2A expression [1]. In rodents, subcutaneous administration of PF-05085727 (3.2 mg/kg in mice; 3 mg/kg in rats) results in acute and significant cGMP accumulation in the cortex, striatum, and hippocampus as measured by enzyme-linked immunosorbent assay (ELISA) [1]. This region-specific cGMP elevation correlates anatomically with PDE2A expression patterns in the CNS [1]. In comparison, BAY 60-7550 demonstrates cGMP elevation in the hippocampus but with less well-characterized regional specificity and exposure-response relationships across multiple brain structures [2].

cGMP signaling target engagement CNS pharmacodynamics cognitive enhancement

Behavioral and Electrophysiological Efficacy: Reversal of NMDA Antagonist Effects

PF-05085727 reverses both behavioral and electrophysiological effects induced by NMDA receptor antagonists in rodents, directly linking PDE2A inhibition to NMDA receptor signaling potentiation [1]. Specifically, PF-05085727 reverses the behavioral deficits induced by NMDA antagonists and normalizes electrophysiological parameters in relevant neuronal circuits [1]. This functional reversal distinguishes PF-05085727 from other PDE2A inhibitors such as BAY 60-7550, for which comprehensive NMDA antagonist reversal data across both behavioral and electrophysiological domains are less extensively documented [2]. The data support the ability of PDE2A inhibitors to potentiate NMDA signaling, a mechanism directly relevant to cognitive impairment associated with schizophrenia and other neuropsychiatric disorders [1].

NMDA receptor signaling synaptic plasticity cognitive enhancement schizophrenia models

In Vitro Safety Profile: CYP Inhibition and Cellular Cytotoxicity

PF-05085727 demonstrates a favorable in vitro safety profile with minimal cytochrome P450 (CYP) enzyme inhibition and low cellular cytotoxicity [1]. At 3 μM concentration, PF-05085727 inhibits major CYP isoforms by ≤30%: CYP1A2 (16% inhibition), CYP2C8 (18%), CYP2C9 (7%), CYP2D6 (4%), and CYP3A4 (30%) [1]. In cellular toxicity assays using transformed human liver endothelial (THLE) cells, PF-05085727 shows weak activity with an IC50 of 162 μM for induction of cell death, indicating a substantial therapeutic window relative to its PDE2A IC50 of 2 nM [1][2]. In comparison, BAY 60-7550 and TAK-915 exhibit distinct CYP inhibition and cytotoxicity profiles that may influence compound selection for specific experimental contexts [3].

drug safety CYP inhibition hepatotoxicity off-target profiling

Recommended Research Applications for PF-05085727 Based on Quantitative Differentiation Data


CNS cGMP Signaling and Synaptic Plasticity Studies

PF-05085727 is optimal for investigations of cGMP-mediated signaling pathways in the central nervous system, particularly studies examining NMDA receptor-dependent synaptic plasticity. The compound's quantifiable brain penetration (Cbu/Cpu = 0.27–0.37) and region-specific cGMP elevation in the cortex, striatum, and hippocampus provide reliable target engagement that correlates with functional behavioral and electrophysiological outcomes [1]. Researchers investigating the role of PDE2A in long-term potentiation, learning, and memory consolidation should select PF-05085727 over BAY 60-7550 due to its superior selectivity profile (>4,000× vs. 50×) and validated in vivo target engagement across multiple PDE2A-expressing brain regions [1].

Preclinical Cognitive Impairment Models and Schizophrenia Research

PF-05085727 is specifically suited for preclinical studies examining cognitive deficits associated with NMDA receptor hypofunction, including schizophrenia-related cognitive impairment models. The compound's demonstrated ability to reverse both behavioral and electrophysiological effects of NMDA antagonists distinguishes it from other PDE2A inhibitors lacking comprehensive dual-domain functional validation [1]. Researchers should prioritize PF-05085727 when experimental endpoints require clean mechanistic interpretation linking PDE2A inhibition to NMDA signaling potentiation without confounding off-target PDE activity [1].

PDE2A Target Engagement and PK/PD Correlation Studies

PF-05085727 is the preferred tool compound for studies requiring quantitative correlation between plasma exposure, brain concentration, and pharmacodynamic biomarker response. The compound's well-characterized unbound brain-to-plasma ratios (0.27 in mice, 0.37 in rats) and exposure-dependent cGMP elevation enable rigorous PK/PD modeling [1]. In contrast, BAY 60-7550 lacks quantified brain penetration parameters in published studies, and TAK-915 exhibits distinct PK properties that may complicate cross-study comparisons [1][2]. Researchers conducting translational CNS pharmacology studies should select PF-05085727 for its established cross-species PK/PD dataset [1].

PDE Isoform Selectivity Profiling and Off-Target Risk Assessment

PF-05085727 is advantageous for experiments where high PDE isoform selectivity is critical to data interpretation. With >4,000-fold selectivity over PDE1 and PDE3–11, and confirmed weak inhibition of off-target PDEs only at concentrations >1,000× the PDE2A IC50, PF-05085727 minimizes confounding pharmacological effects from non-PDE2A phosphodiesterases [1]. The compound's CYP inhibition profile (≤30% across five major isoforms at 3 μM) and low cellular cytotoxicity (IC50 = 162 μM) further support its use in complex biological systems where metabolic stability and minimal toxicity are required [1].

Technical Documentation Hub

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